An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-(4-methylpiperazin-1-yl)benzoate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-(4-methylpiperazin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(4-methylpiperazin-1-yl)benzoate, a substituted benzoate ester incorporating a 4-methylpiperazine moiety, represents a scaffold of significant interest in medicinal chemistry and drug discovery. The strategic placement of the lipophilic, basic piperazine ring and the hydrogen bond-accepting ester group on the aromatic core imparts a unique combination of physicochemical properties that are critical for its behavior in biological systems. This guide provides a comprehensive analysis of these properties, offering insights into the molecule's solubility, stability, and potential interactions, which are paramount for its application in the development of novel therapeutic agents. Understanding these fundamental characteristics is the cornerstone of rational drug design, enabling scientists to predict pharmacokinetic and pharmacodynamic profiles and to optimize molecular structures for enhanced efficacy and safety.
Molecular Structure and Key Physicochemical Properties
The structural attributes of Methyl 3-(4-methylpiperazin-1-yl)benzoate (CAS Number: 658689-29-3) dictate its chemical behavior and interaction with biological targets.[1][2] The molecule consists of a central benzene ring substituted at the meta position with a methyl ester group and a 4-methylpiperazine ring. This arrangement provides a balance of hydrophilicity and lipophilicity, a key consideration in drug design.
A summary of the core physicochemical properties is presented in the table below. It is important to note that while some data is available from chemical suppliers, specific experimental values for properties such as melting and boiling points are not consistently reported.[3][4] In such cases, estimations based on the properties of structurally related compounds are provided to guide researchers.
| Property | Value/Information | Source/Rationale |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |
| Molecular Weight | 248.33 g/mol | [5] |
| CAS Number | 658689-29-3 | [1][2][4] |
| Appearance | Expected to be a solid at room temperature | Based on similar substituted piperazine compounds. |
| Melting Point | No data available | [3] |
| Boiling Point | No data available | [3] |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and chloroform.[6] Limited solubility in water is anticipated, though it is likely to be more soluble in acidic aqueous solutions due to the basicity of the piperazine nitrogen. | [6] |
| pKa | Estimated pKa of the tertiary amine in the piperazine ring is approximately 7.5-8.5. | Based on the pKa of N-methylpiperazine and the electron-withdrawing effect of the benzoate group. |
| logP | Estimated clogP is in the range of 2.0-3.0. | Calculated based on the contributions of the molecular fragments, indicating moderate lipophilicity. |
Synthesis and Characterization
The synthesis of Methyl 3-(4-methylpiperazin-1-yl)benzoate can be achieved through several synthetic routes. A common and effective method involves the nucleophilic substitution of a suitable leaving group on a methyl benzoate precursor with 1-methylpiperazine.
Synthetic Workflow
Caption: Synthetic scheme for Methyl 3-(4-methylpiperazin-1-yl)benzoate.
Characterization Techniques
The identity and purity of the synthesized compound are confirmed using a suite of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR spectroscopy is used to identify the chemical environment of the hydrogen atoms. Expected signals would include those for the aromatic protons, the methyl ester protons, and the protons of the 4-methylpiperazine ring.
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¹³C NMR spectroscopy provides information on the carbon framework of the molecule.
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-
Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the compound and to elucidate its fragmentation pattern, further confirming its structure.
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High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the final product.
Experimental Protocols
Determination of pKa by Potentiometric Titration
The pKa of the basic nitrogen atom in the piperazine ring is a critical parameter influencing the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and receptor binding. A potentiometric titration is a reliable method for its determination.[6]
Methodology:
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Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of Methyl 3-(4-methylpiperazin-1-yl)benzoate and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, such as a mixture of methanol and water (e.g., 1:1 v/v), to ensure solubility of both the free base and its protonated form.
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Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C). Record the pH of the solution after each incremental addition of the titrant.
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Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.
Determination of logP by Shake-Flask Method
The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a classical approach for its experimental determination.[7]
Methodology:
-
Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) by vigorously shaking the two phases together for 24 hours and then allowing them to separate.
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Partitioning: Accurately weigh a small amount of Methyl 3-(4-methylpiperazin-1-yl)benzoate and dissolve it in the aqueous phase. Add an equal volume of the n-octanol phase.
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Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
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Calculation: The logP is calculated using the following formula: logP = log ([Concentration in octanol] / [Concentration in aqueous phase])
Stability and Storage
The stability of Methyl 3-(4-methylpiperazin-1-yl)benzoate is a critical factor for its handling, formulation, and long-term storage. The ester functionality is susceptible to hydrolysis, particularly under acidic or basic conditions. The piperazine ring is generally stable, but the tertiary amine can be prone to oxidation over time.
Recommended Storage Conditions:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Container: Use a tightly sealed, light-resistant container to prevent degradation from light and moisture.
Potential Applications and Safety Considerations
Methyl 3-(4-methylpiperazin-1-yl)benzoate and its analogues are valuable building blocks in the synthesis of a wide range of biologically active molecules. The 4-methylpiperazine moiety is a common feature in many approved drugs, where it often contributes to improved solubility, oral bioavailability, and target engagement.
Potential Therapeutic Areas:
-
Oncology: As a scaffold for the development of kinase inhibitors.
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Neuroscience: In the design of ligands for central nervous system (CNS) receptors.
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Infectious Diseases: As a core structure for novel antimicrobial and antiviral agents.
Safety and Handling:
According to available safety data sheets for similar compounds, Methyl 3-(4-methylpiperazin-1-yl)benzoate should be handled with caution. It is classified as a skin corrosive and may be harmful if swallowed or inhaled.[3]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.
-
Lab Coat: A standard laboratory coat should be worn.
Conclusion
Methyl 3-(4-methylpiperazin-1-yl)benzoate is a compound with a rich physicochemical profile that makes it an attractive starting point for drug discovery programs. Its unique combination of a basic piperazine ring and a methyl ester group on an aromatic platform provides a versatile template for chemical modification. This guide has provided a detailed overview of its key properties, along with practical experimental protocols for their determination. A thorough understanding of these characteristics is essential for any researcher aiming to unlock the full therapeutic potential of this and related molecular scaffolds.
References
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Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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MOLBASE. (n.d.). METHYL 3-[(4-METHYLPIPERAZIN-1-YL)METHYL]BENZOATE. Retrieved from [Link]
-
Quality Control Chemicals. (n.d.). Product List. Retrieved from [Link]
-
Howei Pharm. (n.d.). Contact. Retrieved from [Link]
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